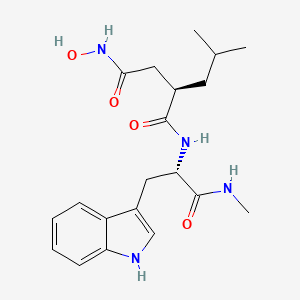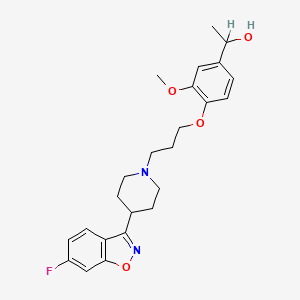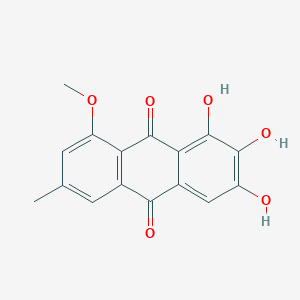
Evariquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Evariquinone is a chemical compound belonging to the anthraquinone class. It has been isolated from a sponge-derived strain of the fungus Emericella variecolor and from Aspergillus versicolor . The compound is known for its bioactive properties, particularly its antimicrobial and anticancer activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Evariquinone can be synthesized through various chemical reactions involving anthraquinone derivatives. The synthesis typically involves the hydroxylation and methoxylation of anthraquinone precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves the cultivation of specific fungal strains such as Emericella variecolor and Aspergillus versicolor. These fungi are grown under optimized conditions to maximize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Evariquinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Evariquinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in fungal metabolism and secondary metabolite production.
Medicine: Investigated for its antimicrobial, anticancer, and neuroprotective properties
Industry: Potential use in developing natural dyes and pigments due to its quinone structure.
Mecanismo De Acción
Evariquinone exerts its effects through various molecular targets and pathways. It has been shown to inhibit intracellular reactive oxygen species accumulation and calcium influx, thereby protecting cells from oxidative stress. Additionally, this compound suppresses the phosphorylation of mitogen-activated protein kinases, including c-Jun N-terminal kinase, extracellular signal-regulated kinase, and p38, which are involved in cellular stress responses .
Similar Compounds:
Emodin: Another anthraquinone derivative with similar bioactive properties.
1-Methyl emodin: A methylated derivative of emodin.
7-Hydroxyemodin 6,8-methyl ether: A hydroxylated and methylated anthraquinone.
Uniqueness: this compound is unique due to its specific hydroxylation and methoxylation pattern, which contributes to its distinct biological activities. Its ability to inhibit multiple cellular pathways makes it a promising candidate for therapeutic applications .
Propiedades
Número CAS |
594860-23-8 |
|---|---|
Fórmula molecular |
C16H12O6 |
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
1,2,3-trihydroxy-8-methoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-6-3-7-11(10(4-6)22-2)15(20)12-8(13(7)18)5-9(17)14(19)16(12)21/h3-5,17,19,21H,1-2H3 |
Clave InChI |
DCNMIRIWFDFXKU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |
SMILES canónico |
CC1=CC2=C(C(=C1)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Evariquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



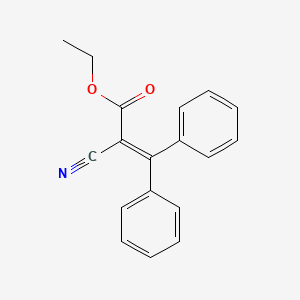
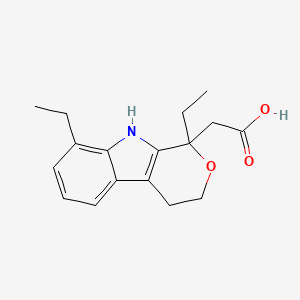
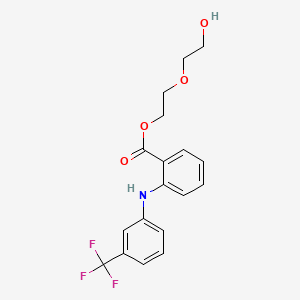
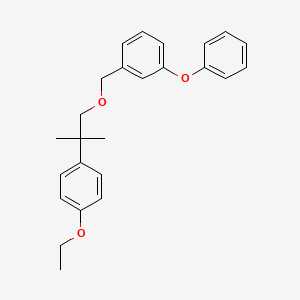
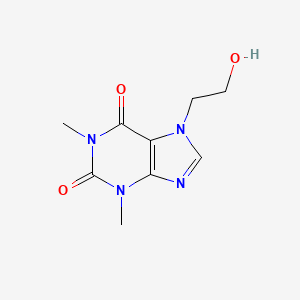
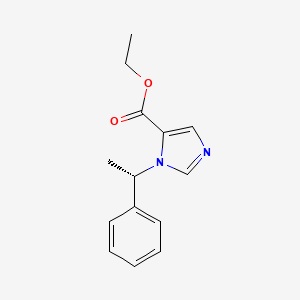
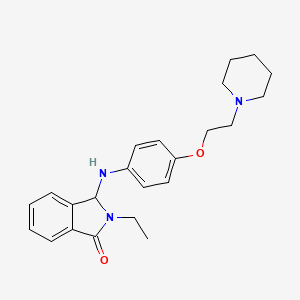
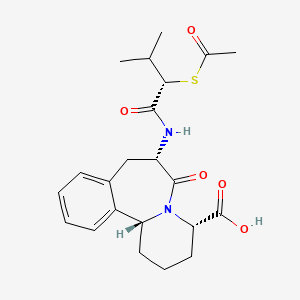
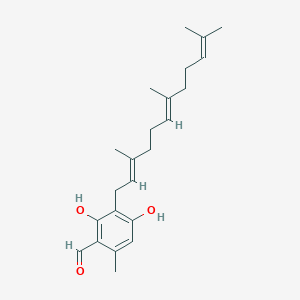
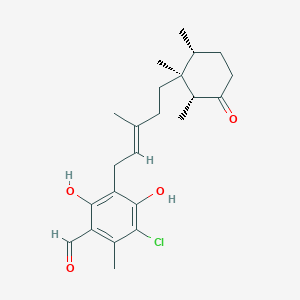
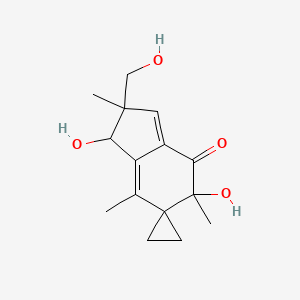
![3-{[2-(Hydroxymethyl)-2-phenylbutanoyl]oxy}-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane iodide](/img/structure/B1671723.png)
